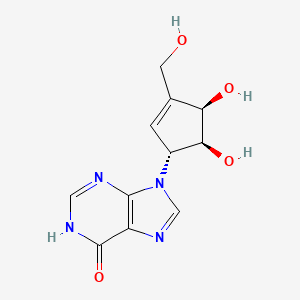
Neplanocin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neplanocin D is a carbocyclic nucleoside analog that belongs to the neplanocin family, which also includes neplanocin A, B, C, and F. These compounds are known for their antiviral and anticancer properties. This compound, in particular, has garnered attention due to its unique structure and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of neplanocin D typically involves the use of D-ribose as a starting material. The process includes multiple steps, such as the conversion of carboxylic acid to amine and subsequent cyclization reactions. One notable method involves a 13-step synthesis from D-ribose, which includes the formation of key intermediates through chemoenzymic methods .
Industrial Production Methods
Industrial production of this compound is less documented, but it generally follows similar synthetic routes as laboratory-scale synthesis. The process involves the use of protecting groups and specific reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Neplanocin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for further study.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions .
Major Products
The major products formed from these reactions include various neplanocin derivatives, which are studied for their enhanced antiviral and anticancer properties. These derivatives often exhibit improved stability and bioavailability compared to the parent compound .
Aplicaciones Científicas De Investigación
Neplanocin D has a wide range of scientific research applications:
Mecanismo De Acción
Neplanocin D exerts its effects primarily by inhibiting S-adenosylhomocysteine hydrolase, leading to the accumulation of S-adenosylhomocysteine. This inhibition disrupts methylation reactions, affecting the synthesis of nucleic acids and proteins. The compound also targets specific viral enzymes, thereby inhibiting viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Neplanocin D is similar to other carbocyclic nucleosides such as neplanocin A, aristeromycin, and abacavir. These compounds share structural similarities and exhibit antiviral and anticancer properties .
Uniqueness
What sets this compound apart is its specific inhibition of S-adenosylhomocysteine hydrolase and its unique structure, which allows for the formation of various derivatives with enhanced biological activity. This makes it a valuable compound for further research and potential therapeutic applications .
Propiedades
Número CAS |
72877-47-5 |
|---|---|
Fórmula molecular |
C11H12N4O4 |
Peso molecular |
264.24 g/mol |
Nombre IUPAC |
9-[(1R,4R,5S)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H12N4O4/c16-2-5-1-6(9(18)8(5)17)15-4-14-7-10(15)12-3-13-11(7)19/h1,3-4,6,8-9,16-18H,2H2,(H,12,13,19)/t6-,8-,9+/m1/s1 |
Clave InChI |
ZOGIBYIZRGKFQR-VDAHYXPESA-N |
SMILES isomérico |
C1=C([C@H]([C@H]([C@@H]1N2C=NC3=C2N=CNC3=O)O)O)CO |
SMILES canónico |
C1=C(C(C(C1N2C=NC3=C2N=CNC3=O)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-1-[(Prop-2-en-1-yl)oxy]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B14473286.png)
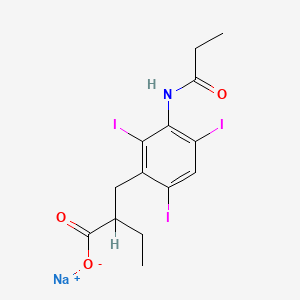
![2-[(E)-(5-methyl-4-phenyl-1,3-thiazol-2-yl)iminomethyl]phenol](/img/structure/B14473294.png)

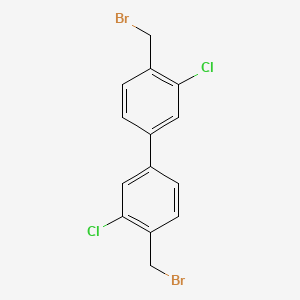

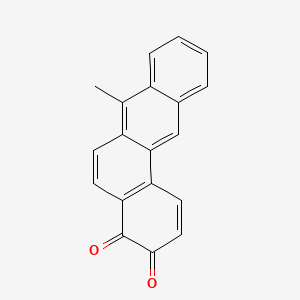
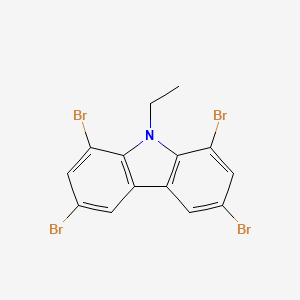
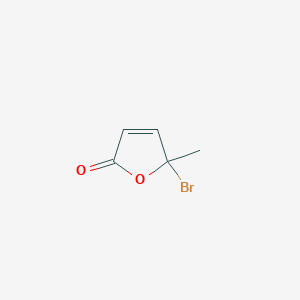

![2-Methyl-5,7-diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14473337.png)
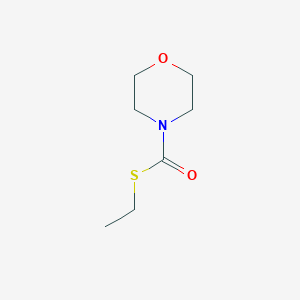
![1-[2-[2-(1-Benzothiophen-2-yl)ethylsulfanyl]ethyl]pyrrolidine;hydrochloride](/img/structure/B14473347.png)
![Diethyl [2-(furan-2-yl)ethenyl]phosphonate](/img/structure/B14473365.png)
